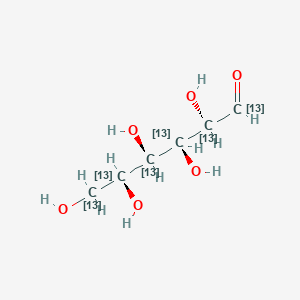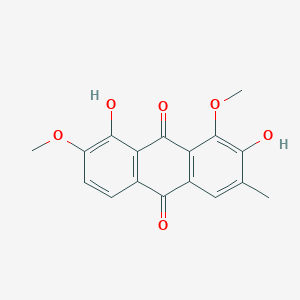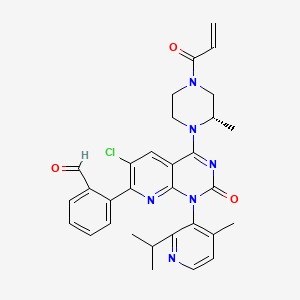
Hiv-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hiv-IN-7 is a novel compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound.
化学反应分析
Types of Reactions
Hiv-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
科学研究应用
Hiv-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: this compound is used in cellular and molecular biology research to investigate the role of integrase in HIV replication and to study the effects of integrase inhibition on viral replication.
Medicine: As a potential antiretroviral drug, this compound is being studied for its efficacy in inhibiting HIV replication and its potential use in combination therapies for HIV treatment.
Industry: this compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and for the optimization of drug formulations.
作用机制
Hiv-IN-7 exerts its effects by inhibiting the HIV-1 integrase enzyme. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals.
相似化合物的比较
Hiv-IN-7 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of the integrase enzyme but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a distinct chemical structure and mechanism of action compared to this compound.
Dolutegravir: A widely used integrase inhibitor that shares some similarities with this compound but differs in its molecular interactions and efficacy.
This compound stands out due to its novel chemical structure and its potential for higher efficacy and lower resistance development compared to existing integrase inhibitors.
属性
分子式 |
C32H61N3O10P2 |
|---|---|
分子量 |
709.8 g/mol |
IUPAC 名称 |
azanium;[butoxy(octadecoxy)phosphoryl] [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl phosphate |
InChI |
InChI=1S/C32H58N2O10P2.H3N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-41-46(39,40-24-7-5-2)44-45(37,38)42-27-29-22-23-30(43-29)34-26-28(3)31(35)33-32(34)36;/h22-23,26,29-30H,4-21,24-25,27H2,1-3H3,(H,37,38)(H,33,35,36);1H3/t29-,30+,46?;/m0./s1 |
InChI 键 |
SBRDYUZGXVLLLE-PFDXQKASSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


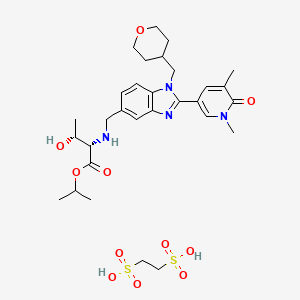
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
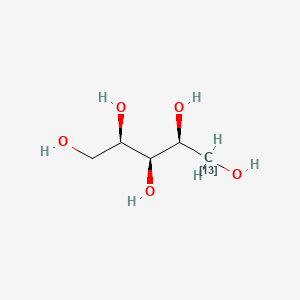
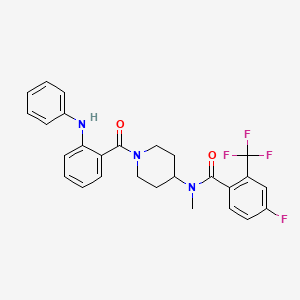
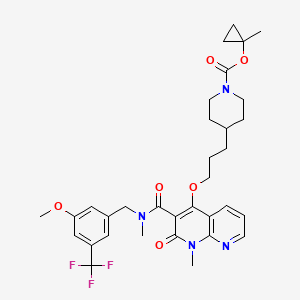
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
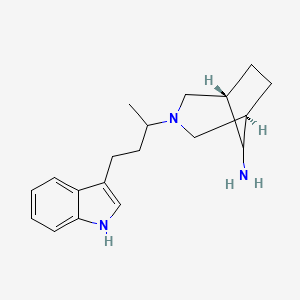
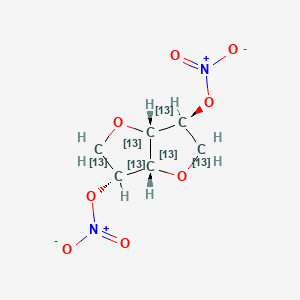
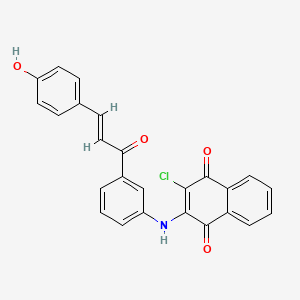
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
